Fidrisertib - 2141955-96-4

Fidrisertib

Catalog Number: EVT-262860
CAS Number: 2141955-96-4
Molecular Formula: C31H42N6O4
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BLU-782 is discontinued.
Overview

Fidrisertib, also known by its developmental code names such as BLU-782 and IPN-60130, is a small-molecule inhibitor specifically targeting the activin receptor-like kinase 2 (ALK2). This compound is primarily being developed for the treatment of fibrodysplasia ossificans progressiva, a rare genetic disorder characterized by abnormal bone formation in soft tissues. The International Nonproprietary Name (INN) for this compound is fidrisertib, and it has been granted orphan drug status to encourage its development for this rare condition .

Source and Classification

Fidrisertib is classified under several categories including carbamates, furans, piperazines, piperidines, pyridazines, pyridines, and pyrroles. It is categorized as a small molecule and is currently in the investigational phase of drug development. The compound's chemical formula is C31H42N6O4C_{31}H_{42}N_{6}O_{4}, with an average molecular weight of approximately 562.715 g/mol .

Synthesis Analysis

The synthesis of fidrisertib involves multiple steps that begin with the screening of a small-molecule library to identify compounds that exhibit potent binding to the ALK2 receptor. This process includes iterative rounds of structure-guided drug design aimed at optimizing the compound for binding affinity, selectivity, and pharmacokinetic properties. The synthesis process can be summarized as follows:

  1. Library Screening: Identification of ALK2 binding compounds from a diverse library.
  2. Structure Optimization: Iterative modifications to enhance binding affinity and selectivity.
  3. Final Synthesis: The final synthetic route leads to the production of fidrisertib in a form suitable for preclinical testing .
Chemical Reactions Analysis

Fidrisertib primarily undergoes reactions that involve its interaction with the ALK2 receptor. It selectively binds to the ALK2R206H variant with high affinity, effectively inhibiting its signaling pathway. This inhibition prevents downstream effects associated with heterotopic ossification without significantly affecting closely related receptors such as ALK1, ALK3, and ALK6 . The specificity of fidrisertib for its target receptor is crucial for minimizing off-target effects.

Mechanism of Action

Fidrisertib functions by inhibiting the activity of mutant ACVR1 receptors involved in fibrodysplasia ossificans progressiva. When activin ligands are present, the type II receptor phosphorylates the type I receptor within its glycine/serine-rich domain, leading to activation of SMAD proteins that regulate transcription related to bone formation. By inhibiting this pathway, fidrisertib effectively prevents the pathological bone formation characteristic of this disorder .

Physical and Chemical Properties Analysis

Fidrisertib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 562.715 g/mol
  • LogP: 2.98 (indicating moderate lipophilicity)
  • pKa (Strongest Basic): 8.88
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Polar Surface Area: 84.67 Ų
  • Rotatable Bond Count: 8

These properties suggest that fidrisertib has favorable characteristics for oral bioavailability and potential permeability through biological membranes .

Applications

Fidrisertib's primary application lies in its potential therapeutic use for fibrodysplasia ossificans progressiva. Preclinical studies have demonstrated its ability to prevent injury-induced heterotopic ossification in relevant animal models, marking it as a promising candidate for treating this debilitating condition . Additionally, ongoing clinical trials aim to further establish its efficacy and safety profile in human subjects.

Introduction to Fidrisertib: Molecular Context and Therapeutic Rationale

Pharmacological Classification of Fidrisertib as a Small-Molecule Inhibitor

Fidrisertib is pharmacologically classified as a synthetic small-molecule inhibitor with selective activity against the ACVR1/ALK2 receptor tyrosine kinase. As a low-molecular-weight compound (562.715 g/mol), fidrisertib exhibits favorable drug-like properties including zero violations of Lipinski's rule of five: molecular weight <500 Da (562.33), hydrogen bond donors ≤5 (0), hydrogen bond acceptors ≤10 (9), and calculated partition coefficient (XLogP) ≤5 (3.88). These characteristics predict favorable oral bioavailability, a critical attribute for chronic therapeutic intervention in progressive disorders like FOP [2] [3] [9]. Its investigational status positions it within the novel therapeutic pipeline for ultra-rare diseases where conventional treatment modalities have proven ineffective against the underlying molecular pathology.

Structural Characterization: Carbamate-Furan-Piperazine Scaffold

The molecular architecture of fidrisertib features a multicyclic scaffold integrating carbamate, furan, and piperazine moieties that confer target specificity and optimize receptor binding kinetics. Its systematic IUPAC name, (3R)-oxolan-3-yl 4-(6-{5-[4-ethoxy-1-(propan-2-yl)piperidin-4-yl]pyridin-2-yl}pyrrolo[1,2-b]pyridazin-4-yl)piperazine-1-carboxylate, reflects this complex structure [3] [9]. The chiral tetrahydrofuran ring ((3R)-oxolan-3-yl) contributes to stereoselective target engagement, while the extended aromatic system (pyridine-pyrrolopyridazine) facilitates hydrophobic interactions within the kinase domain. The carbamate linker (-N-C(=O)-O-) bridges the piperazine and furan components, creating optimal spatial orientation for high-affinity binding to the active conformation of ACVR1. This sophisticated design is protected under international patent WO2021030386A1, highlighting its structural novelty [2] [4].

Table 1: Structural and Physicochemical Properties of Fidrisertib

PropertyValueMethod/Source
Molecular FormulaC₃₁H₄₂N₆O₄PubChem CID 132026427
Molecular Weight562.715 g/molDrugBank DB18064
Hydrogen Bond Acceptors9GtoPdb Ligand ID 11875
Hydrogen Bond Donors0GtoPdb Ligand ID 11875
Rotatable Bonds8-9DrugBank/CDK
Topological Polar Surface84.67 ŲGtoPdb
XLogP3.88GtoPdb
Lipinski Rule Violations0GtoPdb

Target Profile: ACVR1/ALK2 Receptor Inhibition Mechanisms

Fidrisertib functions as a potent ATP-competitive kinase inhibitor with preferential selectivity for mutant variants of ACVR1/ALK2. The ACVR1 receptor is a transmembrane serine/threonine kinase that normally participates in bone morphogenetic protein (BMP) signaling cascades essential for skeletal development. In FOP patients, over 95% harbor the recurrent R206H mutation within the glycine-serine-rich (GS) domain of ACVR1, while less common variants (e.g., G328E, R258S, G356D) cluster in the kinase domain or FKBP12-binding region [1] [6]. These mutations confer constitutive activation and ligand hypersensitivity through multiple mechanisms: reduced binding affinity for the inhibitory protein FKBP12, diminished requirement for ligand engagement, and resistance to endogenous antagonists like Noggin [1] [6] [7].

Fidrisertib binds the intracellular kinase domain of mutant ACVR1, stabilizing the inactive conformation through interactions with the hinge region and hydrophobic pockets. This binding imposes steric hindrance that prevents ATP binding and subsequent autophosphorylation, thereby abrogating downstream SMAD signaling. Preclinical evidence indicates fidrisertib exhibits differential inhibition between mutant and wild-type receptors, potentially reducing on-target toxicity concerns related to ACVR1's role in physiological bone homeostasis [2] [4]. The compound's binding mode and selectivity profile are optimized through its extended aromatic system and chiral tetrahydrofuran moiety, which form critical van der Waals contacts and hydrogen bonds within the active site [2] [9].

Rationale for Targeting BMP Signaling Pathways in Fibrodysplasia Ossificans Progressiva (FOP)

The therapeutic targeting of ACVR1/ALK2 in FOP is grounded in compelling genetic evidence establishing it as the nodal point of dysregulated BMP pathway signaling. ACVR1 mutations in FOP patients result in hyperactive BMP signaling through both ligand-independent and ligand-hypersensitive mechanisms. Mutant receptors demonstrate pathological responsiveness to Activin A—a ligand that normally transduces TGF-β signals rather than BMP activation—thereby inappropriately activating SMAD1/5/8 phosphorylation and transcription of osteogenic genes (e.g., SOX9, RUNX2) [1] [6] [7]. This aberrant signaling converts mesenchymal progenitors toward chondrogenic and osteogenic fates, initiating endochondral ossification in soft tissues. The process recapitulates embryonic skeletal development pathways but occurs pathologically within muscles, tendons, and ligaments [6] [7].

The spatiotemporal progression of HO in FOP—typically cranial-to-caudal and axial-to-appendicular—correlates with regions exhibiting heightened ACVR1 expression during development. This pattern suggests that mutant receptor activity creates a permissive microenvironment for ectopic bone formation upon inflammatory triggers. By selectively inhibiting mutant ACVR1 kinase activity, fidrisertib aims to restore physiological BMP signaling thresholds without completely abrogating ACVR1's essential functions in skeletal maintenance [1] [6]. The profound unmet medical need in FOP, where existing anti-inflammatory approaches only modestly mitigate flare-ups without preventing HO, underscores the rationale for molecularly targeted interventions like fidrisertib [4] .

Table 2: Molecular Pathogenesis of FOP and Fidrisertib's Mechanism

Pathogenic Mechanism in FOPConsequenceFidrisertib's Intervention
ACVR1 R206H mutation in GS domainReduced FKBP12 binding → basal signalingStabilizes inactive kinase conformation
Aberrant response to Activin AEctopic SMAD1/5/8 activationBlocks kinase-dependent SMAD phosphorylation
Resistance to Noggin inhibitionUncontrolled BMP pathway activityDirect kinase inhibition bypasses extracellular regulation
Hypersensitivity to BMP ligandsLower threshold for HO initiationIncreases activation energy for signaling
Spontaneous and injury-induced flare-upsProgressive heterotopic ossificationReduces new HO volume in clinical studies

Properties

CAS Number

2141955-96-4

Product Name

Fidrisertib

IUPAC Name

[(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate

Molecular Formula

C31H42N6O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1

InChI Key

SWVYYNLRVIYURK-AREMUKBSSA-N

SMILES

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6

Solubility

Soluble in DMSO

Synonyms

BLU-782; BLU 782; BLU782; ALK2-IN-1; ALK2-IN 1; ALK2-IN1;

Canonical SMILES

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6

Isomeric SMILES

CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.